molecular formula C14H21N5O3S B11377576 2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]-N-(2,3,4-trimethoxybenzyl)ethanamine

2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]-N-(2,3,4-trimethoxybenzyl)ethanamine

Cat. No.: B11377576
M. Wt: 339.42 g/mol
InChI Key: SETQCOHZFWGFLD-UHFFFAOYSA-N
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Description

2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]-N-(2,3,4-trimethoxybenzyl)ethanamine is a complex organic compound that features a tetrazole ring and a trimethoxybenzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]-N-(2,3,4-trimethoxybenzyl)ethanamine typically involves multiple steps. One common route starts with the preparation of the tetrazole ring, which can be synthesized from 1-methyl-1H-tetrazole-5-thiol. This intermediate is then reacted with an appropriate benzyl halide, such as 2,3,4-trimethoxybenzyl chloride, under basic conditions to form the desired product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions, as well as the implementation of continuous flow reactors to improve scalability and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]-N-(2,3,4-trimethoxybenzyl)ethanamine can undergo various types of chemical reactions, including:

    Oxidation: The sulfur atom in the tetrazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro groups in the benzyl moiety can be reduced to amines.

    Substitution: The methoxy groups on the benzyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while reduction of the nitro groups can produce amines.

Scientific Research Applications

2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]-N-(2,3,4-trimethoxybenzyl)ethanamine has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s structural features make it a potential candidate for studying enzyme interactions and protein binding.

    Medicine: Its unique properties may be explored for the development of new pharmaceuticals, particularly in the areas of antimicrobial and anticancer research.

    Industry: The compound can be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]-N-(2,3,4-trimethoxybenzyl)ethanamine involves its interaction with specific molecular targets. The tetrazole ring can act as a bioisostere for carboxylic acids, allowing the compound to mimic the behavior of natural substrates in biological systems. This can lead to the inhibition or activation of specific enzymes or receptors, depending on the context.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1-methyl-1H-tetrazol-5-ylsulfanyl)-1-morpholin-4-yl-ethanone
  • 5-{[(1-aryl-1H-1,2,3-triazol-4-yl)methyl]sulfanyl}-1-phenyl-1H-tetrazoles
  • Di(1H-tetrazol-5-yl)methanone oxime

Uniqueness

What sets 2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]-N-(2,3,4-trimethoxybenzyl)ethanamine apart from similar compounds is its combination of a tetrazole ring with a trimethoxybenzyl group. This unique structure imparts specific chemical and biological properties that can be leveraged for various applications, making it a valuable compound for further research and development.

Properties

Molecular Formula

C14H21N5O3S

Molecular Weight

339.42 g/mol

IUPAC Name

2-(1-methyltetrazol-5-yl)sulfanyl-N-[(2,3,4-trimethoxyphenyl)methyl]ethanamine

InChI

InChI=1S/C14H21N5O3S/c1-19-14(16-17-18-19)23-8-7-15-9-10-5-6-11(20-2)13(22-4)12(10)21-3/h5-6,15H,7-9H2,1-4H3

InChI Key

SETQCOHZFWGFLD-UHFFFAOYSA-N

Canonical SMILES

CN1C(=NN=N1)SCCNCC2=C(C(=C(C=C2)OC)OC)OC

Origin of Product

United States

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